

Technical Guide: Physicochemical Properties and Synthesis of Benzyl 4-bromophenyl ketone

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Compound of Interest

Compound Name: Benzyl 4-bromophenyl ketone

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This technical guide provides a comprehensive overview of the melting point of **Benzyl 4-bromophenyl ketone**, a key physical constant for its identification and purity assessment. This document includes a compilation of reported melting point data, detailed experimental protocols for its synthesis and melting point determination, and visual workflows to illustrate these procedures.

Data Presentation: Melting Point of Benzyl 4-bromophenyl ketone

The melting point of a pure crystalline solid is a sharp, characteristic value. For **Benzyl 4-bromophenyl ketone** (also known as 4-bromodeoxybenzoin), various sources report a narrow range, which is indicative of a well-defined crystalline structure. Impurities in a sample typically lead to a depression and broadening of the melting point range.

The table below summarizes the melting point data for **Benzyl 4-bromophenyl ketone** as reported by various chemical suppliers.

Melting Point Range (°C)	Purity/Assay	Source
110 - 115	≥97.5% (GC)	Thermo Scientific Chemicals
112 - 116	97%	Sigma-Aldrich[1][2]
111.0 - 115.0	>97.0% (GC)	Tokyo Chemical Industry (TCI) [3][4][5]
107.5 - 113.5	≥97.5% (GC)	Thermo Scientific Chemicals[6] [7]
109 - 112	≥97.5%	Thermo Scientific Chemicals[8]
112	(reference value)	Tokyo Chemical Industry (TCI) [4][9]

Experimental Protocols

Synthesis of Benzyl 4-bromophenyl ketone via Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones such as **Benzyl 4-bromophenyl ketone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, bromobenzene, with an acyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Materials and Reagents:

- Anhydrous Aluminum Chloride (AlCl₃)
- Bromobenzene (anhydrous)
- Phenylacetyl chloride
- Dry Dichloromethane (CH₂Cl₂) or another suitable inert solvent
- Crushed ice

- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol or other suitable solvent for recrystallization

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up in a fume hood. The outlet of the condenser is connected to a gas trap (e.g., a funnel inverted over a beaker of sodium hydroxide solution) to neutralize the evolved HCl gas.
- **Reagent Charging:** Anhydrous aluminum chloride (1.2 equivalents) is suspended in dry dichloromethane in the reaction flask. The flask is cooled in an ice bath to 0°C .
- **Addition of Acyl Chloride:** Phenylacetyl chloride (1.0 equivalent) is added to the dropping funnel and then added dropwise to the stirred suspension of AlCl_3 over 15-20 minutes, maintaining the temperature at 0°C .
- **Addition of Arene:** Bromobenzene (1.1 equivalents) is then added dropwise from the dropping funnel, keeping the reaction temperature below 5°C .
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is cooled in an ice bath and then slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

- **Extraction:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with dichloromethane.
- **Washing:** The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **Benzyl 4-bromophenyl ketone** as a crystalline solid.

Melting Point Determination by Capillary Method

The melting point of the synthesized **Benzyl 4-bromophenyl ketone** should be determined to assess its purity. The capillary method is a standard technique for this purpose.[\[6\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

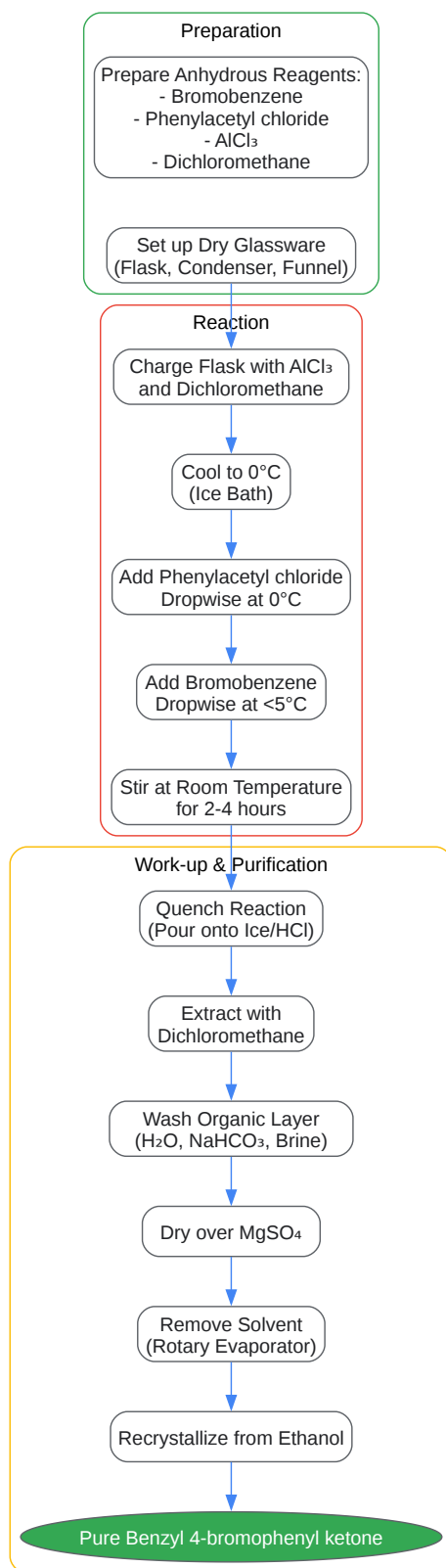
Procedure:

- **Sample Preparation:** A small amount of the dry, purified **Benzyl 4-bromophenyl ketone** is finely ground into a powder using a mortar and pestle.[\[1\]](#)
- **Loading the Capillary Tube:** The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the solid. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is obtained.[\[1\]](#)

- Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.^[9] If using a Thiele tube, the capillary is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating and Observation:
 - Rapid Heating (optional): A preliminary determination can be made by heating the sample rapidly to get an approximate melting point.^[1]^[10]
 - Slow Heating: For an accurate measurement, the apparatus is heated so that the temperature rises at a rate of 1-2°C per minute once the temperature is about 15-20°C below the expected melting point.^[1]
- Recording the Melting Range: Two temperatures are recorded:
 - The temperature at which the first drop of liquid appears.^[9]
 - The temperature at which the entire sample has completely melted into a clear liquid.^[9] This range is reported as the melting point. For a pure compound, this range should be narrow (typically 0.5-1.5°C).
- Repetition: The determination should be repeated at least once with a fresh sample to ensure the result is reproducible. The apparatus should be allowed to cool to at least 20°C below the melting point before starting the next measurement.^[1]

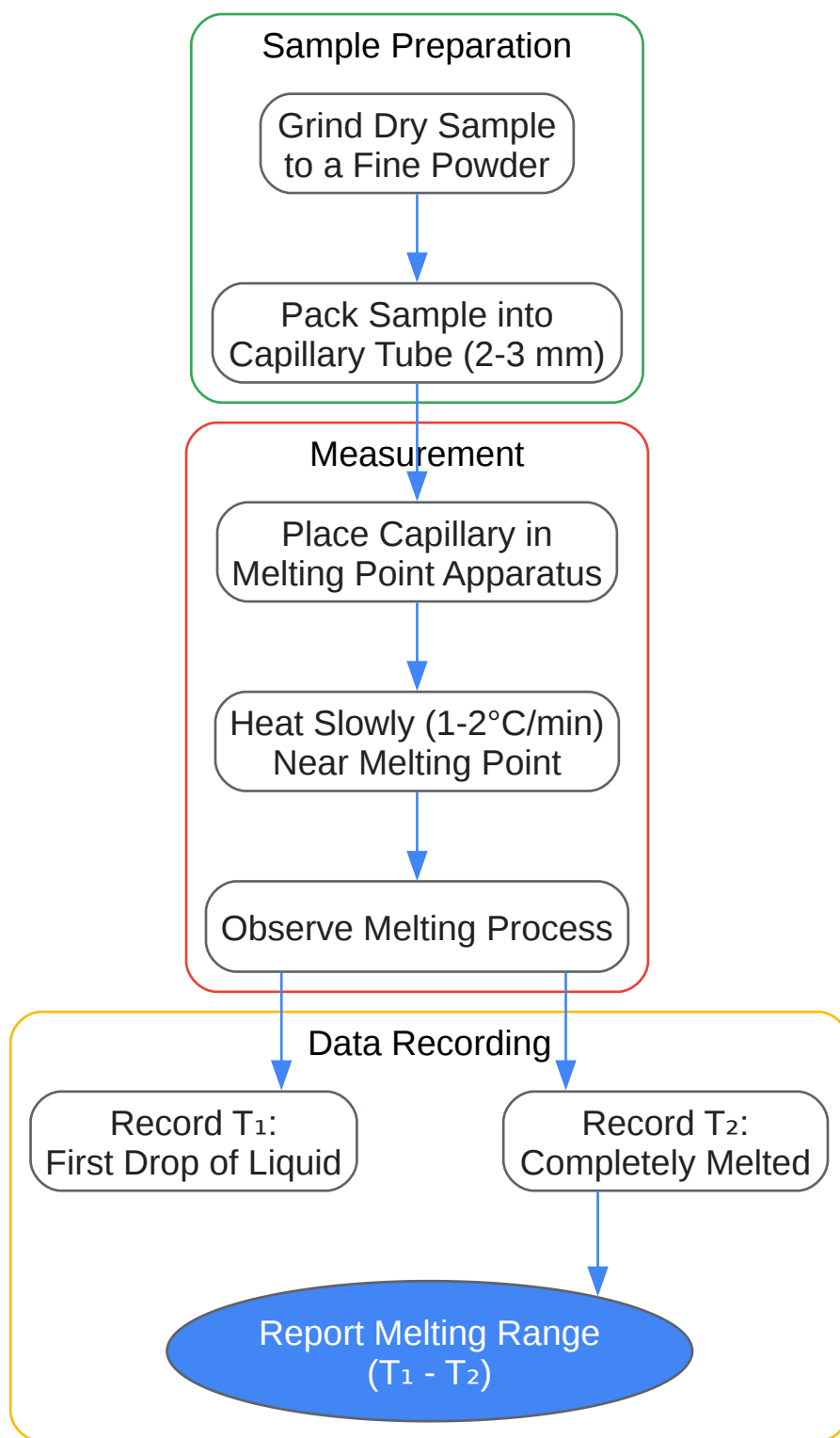
Visualizations

The following diagrams illustrate the workflows for the synthesis and melting point determination of **Benzyl 4-bromophenyl ketone**.



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Caption: Synthesis workflow for **Benzyl 4-bromophenyl ketone**.



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Caption: Workflow for melting point determination via the capillary method.

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